![molecular formula C11H14N2O5 B1376830 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid CAS No. 1211529-82-6](/img/structure/B1376830.png)

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

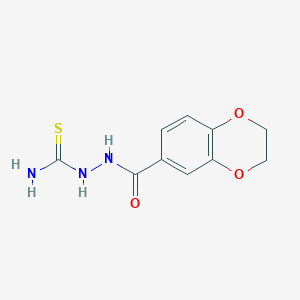

“5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid” is a chemical compound . Oxazoles, which this compound is a derivative of, are important biological scaffolds present within many natural products . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazolines, a precursor to oxazoles, can be achieved in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Protecting Group for Amines

In organic synthesis, the tert-butoxycarbonyl (BOC) group is widely used as a protecting group for amines . This compound can be utilized to introduce the BOC group under aqueous conditions, providing stability to the amine functionality during synthetic procedures. The BOC group can be removed under acidic conditions, allowing for further synthetic transformations.

Medicinal Chemistry: Intermediate for Drug Design

The oxazole ring present in the compound is a valuable intermediate in medicinal chemistry . It can be used to synthesize new chemical entities with potential therapeutic applications. The oxazole moiety is known for its presence in various drugs and can contribute to the pharmacokinetic properties of new drug candidates.

Pharmacology: Biological Activity Modulation

Oxazole derivatives, including those derived from the given compound, exhibit a wide range of biological activities . They can act as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. This makes them useful for pharmacological studies aimed at discovering new treatments.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound can be used to study enzyme-substrate interactions due to its structural complexity . It can serve as an inhibitor or a substrate analogue to modulate enzyme activity, which is crucial for understanding metabolic pathways and designing enzyme inhibitors.

Drug Design: Scaffold for Spirocyclic Compounds

Spirocyclic compounds are an important class of molecules in drug design due to their three-dimensional structure . The given compound can be used as a building block for the synthesis of spirocyclic derivatives, which are explored for their drug-like properties and biological activities.

Organic Synthesis: Flow Chemistry Applications

The compound can be employed in flow chemistry setups for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles . This method offers advantages in terms of safety, efficiency, and product purity, which are essential for high-throughput organic synthesis.

Zukünftige Richtungen

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is known to protect amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar interactions with its targets.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 4°C, and it should be kept away from moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBBPJYJAIKIKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)